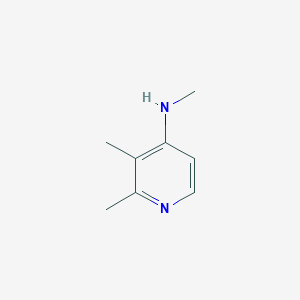

N,2,3-trimethylpyridin-4-amine

Description

N,2,3-Trimethylpyridin-4-amine is a pyridine derivative with methyl substituents at the 2- and 3-positions of the aromatic ring and an N-methyl group on the amine at position 3.

Key structural features include:

- Pyridine core: A six-membered aromatic ring with nitrogen at position 1.

- Substituents: Methyl groups at positions 2, 3, and the 4-amine.

Properties

CAS No. |

193690-67-4 |

|---|---|

Molecular Formula |

C8H12N2 |

Molecular Weight |

136.19 g/mol |

IUPAC Name |

N,2,3-trimethylpyridin-4-amine |

InChI |

InChI=1S/C8H12N2/c1-6-7(2)10-5-4-8(6)9-3/h4-5H,1-3H3,(H,9,10) |

InChI Key |

ZKCRUGIHJWIOON-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CN=C1C)NC |

Canonical SMILES |

CC1=C(C=CN=C1C)NC |

Synonyms |

4-Pyridinamine,N,2,3-trimethyl-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Pyridine-Based Analogues

4-Methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyridin-3-amine (CAS 1528845-73-9)

- Structure : Pyridine with a methyl group at position 4 and an amine at position 3, substituted with a thiadiazole-methyl group.

- Key differences :

- Substituent positions: Methyl at pyridine-4 vs. pyridine-2,3 in the target compound.

- Functional group: Thiadiazole moiety introduces sulfur, altering solubility and reactivity.

Physical properties :

Property Value Source Molecular formula C₉H₁₀N₄S CAS number 1528845-73-9

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

- Structure : Pyrazole core with a pyridin-3-yl group and a cyclopropylamine substituent.

- Key differences: Core heterocycle: Pyrazole vs. pyridine.

- Synthesis : Copper-catalyzed coupling with cesium carbonate as a base .

Physical properties :

Property Value Source Melting point 104.0–107.0°C HRMS (ESI) m/z 215 ([M+H]⁺)

Pyrimidine and Fused Heterocycle Analogues

N-(2,3-Dimethylphenyl)-1-methyl-pyrazolo[3,4-d]pyrimidin-4-amine

- Structure : Pyrazolo[3,4-d]pyrimidine core with a 2,3-dimethylphenyl group.

- Key differences :

- Core heterocycle: Pyrazolo-pyrimidine vs. pyridine.

- Substitutents: Dimethylphenyl group may enhance lipophilicity.

- Synthesis: Not detailed in evidence but likely involves condensation reactions .

N-((3R,6S)-6-Methylpiperidin-3-yl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine

Tetrahydro-2H-Pyran Derivatives

N-[(1R,3S)-3-Isopropyl-3-(4-phenylpiperidin-1-ylcarbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine

- Structure : Tetrahydro-2H-pyran core with a cyclopentyl-piperidine carbonyl group.

- Key differences :

- Core heterocycle: Tetrahydro-2H-pyran vs. pyridine.

- Substituents: Bulky isopropyl and phenyl groups influence steric and electronic profiles.

- Synthesis : Hydrogenation of dihydropyridine intermediates (e.g., Example 14 in ) .

Physical properties :

Property Value Source Molecular formula C₂₅H₃₈N₂O₂ Mass (HRMS) 399.2 ([M+H]⁺)

Key Insights from Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.